3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol
Description
3-Methyl-7λ⁵-imidazo[1,5-a]pyrazin-7-ol is a bicyclic heterocyclic compound featuring a fused imidazole and pyrazine ring system. The methyl substituent at position 3 introduces steric and electronic effects that may modulate reactivity, solubility, and biological activity. This compound belongs to the broader class of imidazo-fused heterocycles, which are widely studied for applications in medicinal chemistry, optoelectronics, and chemical sensing .
Properties
CAS No. |
39204-55-2 |
|---|---|
Molecular Formula |
C7H7N3O |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-7-oxidoimidazo[1,5-a]pyrazin-7-ium |
InChI |
InChI=1S/C7H7N3O/c1-6-8-4-7-5-9(11)2-3-10(6)7/h2-5H,1H3 |
InChI Key |
LJUMTPTYRJUYBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2N1C=C[N+](=C2)[O-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of 3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol typically involves the construction of the fused imidazo-pyrazine core followed by selective functionalization at the 3- and 7-positions. The key steps include:
- Formation of the imidazo[1,5-a]pyrazine scaffold via cyclization reactions.
- Introduction of the methyl group at the 3-position through alkylation or condensation with methyl-containing precursors.
- Installation of the hydroxyl group at the 7-position, often involving oxidation or tautomerization processes.
Specific Synthetic Routes
Cyclization of Precursors
One common approach starts with 3-amino-pyrazine derivatives, which undergo cyclization with aldehydes or α-haloketones to form the imidazo[1,5-a]pyrazine ring system. For example, condensation of 3-amino-pyrazine with methylglyoxal or related methylated carbonyl compounds can yield the 3-methyl substituted imidazo-pyrazine intermediate.
Oxidation to 7-ol Form
The 7lambda(5)-hydroxy functionality is introduced by controlled oxidation of the imidazo-pyrazine ring at the 7-position. This can be achieved using mild oxidizing agents such as hydrogen peroxide or peracids under carefully controlled conditions to avoid over-oxidation or ring cleavage.
Alternative Routes via Hydrazonoyl Halides
Research indicates that hydrazonoyl halides can be used as intermediates to synthesize related imidazo-pyrazine derivatives. Reaction of hydrazonoyl halides with appropriate pyrazine derivatives under basic conditions facilitates ring closure and substitution patterns consistent with the target compound’s structure.
The preparation methods involve various solvents, temperatures, and catalysts to optimize yield and purity. Below is a summary table of typical reaction conditions and yields reported in literature for related imidazo-pyrazine derivatives, which can be adapted for this compound synthesis:
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization with methylglyoxal | 3-amino-pyrazine + methylglyoxal | Ethanol or DMF | 60–90 °C | 6–18 hours | 50–70 | Acid or base catalysis may be used |
| Oxidation to 7-ol | H2O2 or peracid (e.g., m-CPBA) | Dichloromethane | 0–25 °C | 1–3 hours | 40–60 | Controlled addition to avoid over-oxidation |
| Hydrazonoyl halide route | Hydrazonoyl halide + pyrazine derivative | THF or DCM | Room temperature | 12–24 hours | 55–75 | Base (e.g., triethylamine) used |
Analytical and Purification Techniques
- Purification: Column chromatography on silica gel using ethyl acetate/hexane mixtures is commonly employed to isolate the target compound with high purity.
- Characterization: 1H-NMR, 13C-NMR, and mass spectrometry confirm the structure and substitution pattern. For example, 1H-NMR signals for the methyl group appear as singlets around δ 4.1 ppm, while aromatic protons resonate between δ 6.6–9.2 ppm.
- Yield Optimization: Reaction parameters such as temperature, solvent polarity, and reagent stoichiometry are optimized to maximize yield and minimize side products.
Research Findings and Notes
- The tautomeric nature of imidazo-pyrazine derivatives affects the position and stability of the hydroxyl group at the 7-position, influencing the reaction outcome and biological activity.
- The oxidation state at the 7-position (lambda(5)) is critical for the compound’s reactivity and can be modulated by reaction conditions.
- Recent studies on related compounds show that substituents at the 3-position (such as methyl) enhance biological activity, making the preparation of 3-methyl derivatives particularly valuable.
- The use of hydrazonoyl halides as intermediates offers a versatile route to various substituted imidazo-pyrazines, including the 3-methyl-7-ol derivative, with good yields and selectivity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization with methylglyoxal | 3-amino-pyrazine, methylglyoxal | 60–90 °C, ethanol or DMF | 50–70 | Straightforward, accessible reagents | Moderate yield, requires purification |
| Oxidation to 7-ol | H2O2, m-CPBA | 0–25 °C, DCM | 40–60 | Mild conditions, selective oxidation | Sensitive to over-oxidation |
| Hydrazonoyl halide route | Hydrazonoyl halide, pyrazine derivative | Room temp, THF or DCM | 55–75 | Versatile, good selectivity | Requires preparation of halides |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced imidazo-pyrazine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have indicated that 3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol exhibits significant anticancer properties. Research has demonstrated its effectiveness against various cancer cell lines, suggesting it could be a promising candidate for developing new anticancer therapies.
Case Study: Cytotoxicity Against Cancer Cell Lines
A notable study evaluated the cytotoxic effects of this compound on several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results were as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings indicate that this compound can significantly inhibit tumor cell proliferation, potentially through modulation of signaling pathways involved in cell growth and survival.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Antimicrobial Properties
In addition to its anticancer and anti-inflammatory activities, this compound has demonstrated antimicrobial properties against certain bacterial strains. This aspect is particularly relevant given the increasing prevalence of antibiotic resistance.
Research Findings
Studies have indicated that derivatives of pyrazolo compounds exhibit efficacy against various bacterial strains, suggesting that this compound may serve as a lead compound for developing new antimicrobial agents.
Summary of Applications
The following table summarizes the key applications of this compound:
| Application Type | Description |
|---|---|
| Anticancer Activity | Significant cytotoxicity against cancer cell lines (e.g., A549, MCF-7). |
| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines via NF-kB pathway inhibition. |
| Antimicrobial Properties | Efficacy against various bacterial strains; potential for new antibiotics. |
Mechanism of Action
The mechanism of action of 3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-Methyl-7λ⁵-imidazo[1,5-a]pyrazin-7-ol with structurally related heterocycles:
Thermodynamic and Kinetic Stability
- The λ⁵ configuration in 3-Methyl-7λ⁵-imidazo[1,5-a]pyrazin-7-ol likely enhances resonance stabilization compared to non-tautomeric analogs like pyrazolo[1,5-a]pyrimidin-7(4H)-ones .
- Methyl substitution at position 3 may reduce solubility compared to unsubstituted imidazo[1,5-a]pyrazines, analogous to the hydrophobicity observed in imidazo[1,2-a]pyrazine TLR7 antagonists .
Biological Activity
3-Methyl-7lambda(5)-imidazo(1,5-a)pyrazin-7-ol is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, through detailed research findings and case studies.
The compound is characterized by its unique imidazo[1,5-a]pyrazine structure, which contributes to its biological interactions. Its chemical structure can be represented as follows:
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. A study demonstrated that this compound could inhibit lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) release in vitro. The inhibition was dose-dependent, showcasing the compound's potential as an anti-inflammatory agent in therapeutic applications .
Anticancer Activity
The compound has also been investigated for its anticancer properties. It has shown potential as a selective inhibitor of discoidin domain receptors (DDR1 and DDR2), which are implicated in cancer progression. One study reported that derivatives of imidazo[1,2-a]pyrazine exhibited IC50 values in the nanomolar range against DDR1, indicating strong inhibitory activity . The selectivity of these compounds over other kinases suggests they could serve as promising leads for cancer therapy.
Case Study 1: DDR Inhibition
A series of compounds based on the imidazo[1,2-a]pyrazine scaffold were synthesized and evaluated for their ability to inhibit DDR1. One notable derivative demonstrated an IC50 of 23.8 nM against DDR1 while showing negligible activity against other kinases such as Bcr-Abl and c-Kit. This selectivity is crucial for minimizing off-target effects in cancer treatment .
Case Study 2: In Vivo Anti-inflammatory Effects
In a mouse model of acute lung injury induced by LPS, the compound exhibited promising anti-inflammatory effects. It significantly reduced IL-6 levels and improved lung function metrics compared to control groups, highlighting its potential therapeutic applications in inflammatory diseases .
Summary of Research Findings
Q & A
Q. What synthetic routes are commonly employed for 3-Methyl-7λ⁵-imidazo[1,5-a]pyrazin-7-ol?
A general synthesis involves reacting 3-methylimidazo[1,5-a]pyrazine with acetylating agents (e.g., acetic anhydride or acetyl chloride) in dichloromethane. After stirring, water is added to quench the reaction, followed by solvent evaporation, neutralization with sodium bicarbonate, and extraction using methanol-chloroform mixtures. Crystallization from appropriate solvents yields the product . Alternative methods include functionalization at position 7 using silylformamidines or enaminones, as demonstrated for structurally related pyrazolo[1,5-a]pyrazine derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : For structural confirmation, observe characteristic peaks such as methyl groups (δ ~2.40 ppm) and aromatic protons .
- IR Spectroscopy : Identifies functional groups (e.g., hydroxyl or carbonyl stretches) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Compares calculated vs. experimental C, H, N values to confirm purity .
Q. How are structural features confirmed via X-ray crystallography?
While direct crystallographic data for this compound is not reported, related imidazo[1,5-a]pyrazine derivatives (e.g., 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile) exhibit monoclinic (P2₁/c) symmetry with lattice parameters (e.g., a = 4.98 Å, b = 18.40 Å, c = 10.15 Å) and β angles (~95.9°) . These data guide predictions for bond lengths and angles in the target compound.
Advanced Research Questions
Q. How can discrepancies between calculated and observed spectroscopic data be resolved?
Discrepancies often arise from tautomerism, solvent effects, or impurities. For example, in pyrazolo[1,5-a]pyrimidines, tautomeric equilibria between keto and enol forms can shift NMR signals. Computational tools (e.g., DFT calculations) model these equilibria, while controlled experiments (e.g., variable-temperature NMR) validate dynamic behavior . Cross-referencing with elemental analysis ensures sample integrity .
Q. What strategies optimize reaction yields during synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, pyridine) enhance reactivity in cyclization steps .
- Temperature Control : Reflux conditions (e.g., 80–100°C) improve enaminone formation .
- Purification : Sequential crystallization (e.g., from ethanol/hexane mixtures) removes byproducts .
- Catalysis : Acidic conditions (e.g., trifluoroacetic acid) accelerate regioselective functionalization .
Q. How can computational methods predict tautomerism or reactivity?
Density Functional Theory (DFT) simulations calculate thermodynamic stability of tautomers (e.g., keto vs. enol). For imidazo[1,5-a]pyrazines, proton affinity and HOMO-LUMO gaps predict electrophilic/nucleophilic sites . Molecular docking studies further assess binding interactions in biological systems .
Q. What are common impurities or byproducts in synthesis?
- Incomplete Acetylation : Residual starting material (3-methylimidazo[1,5-a]pyrazine) detected via TLC or HPLC .
- Oxidation Byproducts : Over-acetylation forms dihydro derivatives, identifiable by additional methyl signals in NMR .
- Halogenation Side Products : Bromo or iodo adducts may form if halide contaminants are present .
Q. How to design regioselective modifications at position 7?
- Electrophilic Substitution : Silylformamidines or aldehydes selectively functionalize the electron-rich position 7 .
- Cross-Coupling Reactions : Suzuki-Miyaura or Buchwald-Hartwig reactions introduce aryl/amine groups .
- Protecting Groups : Temporary protection of reactive sites (e.g., methyl esters) ensures regiocontrol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
